3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is a chemical compound that combines the properties of tert-butyldimethylsilyl groups and azilsartan esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature to produce the tert-butyldimethylsilyl ether . This intermediate can then be further reacted with azilsartan to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols from silyl ethers.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester involves the formation of stable silyl ethers, which protect hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group is highly stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions . This stability allows for selective protection and deprotection of functional groups in complex synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- tert-Butyldimethylsilyl chloride
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide
Uniqueness
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is unique due to its combination of a silyl protecting group with an azilsartan ester, which provides both stability and potential bioactivity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C35H40N4O7Si |
---|---|
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-oxobutyl] 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C35H40N4O7Si/c1-8-43-33-36-28-15-11-14-27(32(41)44-21-29(40)22(2)46-47(6,7)35(3,4)5)30(28)39(33)20-23-16-18-24(19-17-23)25-12-9-10-13-26(25)31-37-34(42)45-38-31/h9-19,22H,8,20-21H2,1-7H3,(H,37,38,42) |
InChI-Schlüssel |
VHXROYWDPDBYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.